molecular formula C4H6O4S B13441740 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

Cat. No.: B13441740
M. Wt: 154.13 g/mol
InChI Key: UVZICZIVKIMRNE-JCDJMFQYSA-N
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Description

2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a carboxylic acid derivative characterized by a hydroxycarbonyl group (likely a carboxylic acid moiety), a methylsulfanyl (thioether) substituent, and an isotopic label (¹¹³C) on the hydroxycarbonyl-bearing carbon. This isotopic labeling may be employed for tracing metabolic pathways or studying reaction mechanisms in isotopic dilution experiments.

The compound’s functional groups—carboxylic acid and thioether—impart distinct physicochemical properties, such as acidity, solubility, and reactivity. These features make it relevant in organic synthesis, biochemistry, and materials science, particularly in contexts requiring sulfur-containing motifs or isotopic labeling .

Properties

Molecular Formula

C4H6O4S

Molecular Weight

154.13 g/mol

IUPAC Name

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid

InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1

InChI Key

UVZICZIVKIMRNE-JCDJMFQYSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)S[13CH2][13C](=O)O

Canonical SMILES

C(C(=O)O)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with [1,1-13C] acetic anhydride . This method leverages the reactivity of acetic anhydride with nucleophiles to introduce the carbon-13 isotope into the molecule.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes. For example, the conversion of methane to acetic acid using heterogeneous catalysts has been explored . This method can be adapted to produce 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid by incorporating the necessary functional groups during the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carboxyl and methylsulfanyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols under appropriate conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a labeled compound for nuclear magnetic resonance (NMR) studies due to the presence of the carbon-13 isotope . In biology, it can be employed in metabolic studies to trace biochemical pathways. In medicine, it may serve as a precursor for the synthesis of pharmaceuticals. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid involves its interaction with various molecular targets. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions and reactions influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Functional Group Analog: 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic Acid (2CA4MBA)

Key Similarities :

  • Both compounds feature a methylsulfanyl group and a carboxylic acid moiety.
  • Potential for hydrogen bonding via the carboxylic acid group, influencing interactions with biomolecules like Bovine Serum Albumin (BSA) .

Key Differences :

  • Structure : 2CA4MBA includes a cyclohexylcarbamoyl-benzoyl substituent, enhancing lipophilicity, whereas the target compound lacks this aromatic/amide functionality.
  • Reactivity : The benzoyl-amide group in 2CA4MBA may engage in π-π stacking (as observed in ), while the simpler structure of the target compound likely prioritizes hydrogen bonding and thioether-mediated interactions.

Physicochemical Data :

Property 2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic Acid (Estimated) 2CA4MBA (Reported)
Molecular Weight ~166 g/mol (C₅H₈O₄S with ¹¹³C label) 408.5 g/mol
Solubility Moderate in polar solvents (due to -COOH) Low (lipophilic)
pKa (Carboxylic Acid) ~2.5–3.5 (typical for acetic acid derivatives) Not reported

Aromatic Analog: 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

Key Similarities :

  • Both compounds contain a hydroxy-substituted carboxylic acid group.
  • Potential for hydrogen bonding and crystal packing via -OH and -COOH groups .

Key Differences :

  • Substituents : Benzilic acid has two phenyl groups, conferring rigidity and reduced solubility, whereas the target compound’s methylsulfanyl group enhances flexibility and sulfur-based reactivity.
  • Acidity : The electron-withdrawing phenyl groups in benzilic acid lower its pKa (~1.5–2.0) compared to the target compound’s estimated pKa (~2.5–3.5).

Application Context :

  • Benzilic acid is used in organic synthesis (e.g., benzilate rearrangements), while the target compound’s thioether group may facilitate nucleophilic substitution or metal coordination .

Thioether-Containing Compound: 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid

Key Similarities :

  • Both compounds feature methylsulfanyl groups and carboxylic acid functionalities.
  • Demonstrated capacity for hydrogen bonding (O–H⋯N) and π-π interactions in crystal structures .

Key Differences :

  • Heterocyclic Motif : The tetrazole ring in introduces nitrogen-rich reactivity (e.g., coordination to metals), absent in the target compound.
  • Molecular Packing : The tetrazole derivative forms inverted dimers via hydrogen bonds, whereas the target compound’s simpler structure may favor linear or layered packing.

Hydrogen Bonding Geometry :

Parameter Target Compound (Predicted) Tetrazole Derivative (Reported)
O–H⋯O/N Distance ~1.8–2.2 Å 1.82–2.15 Å
Angle (∠O–H⋯O/N) ~160–175° 161–174°

Theoretical and Experimental Insights

Computational Predictions (ADF Program)

Density Functional Theory (DFT) calculations using the Amsterdam Density Functional (ADF) program can predict:

  • Electronic Structure : The electron-withdrawing effect of the carboxylic acid group and electron-donating methylsulfanyl group influence charge distribution.
  • Reactivity : Activation-strain models (ATS) may elucidate reaction barriers for nucleophilic attacks at the thioether site .

Biological Activity

2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a sulfur-containing organic compound with the molecular formula C4H8O3S\text{C}_4\text{H}_8\text{O}_3\text{S}. This compound is characterized by its unique structure, which includes a hydroxycarbonyl group and a methylsulfanyl group. Its potential applications span various fields, particularly in pharmaceuticals and biochemistry, due to its reactivity with biological macromolecules.

The chemical reactivity of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid suggests its involvement in metabolic processes. It may serve as a substrate for enzymes linked to sulfur metabolism or act as an intermediate in biochemical pathways. The presence of both hydroxy and carbonyl groups enhances its reactivity with biological molecules, which may lead to applications in drug development or as biochemical probes.

Synthesis Method:
A proposed synthetic route includes:

  • Reaction of methyl mercaptan with an appropriate acylating agent.
  • Hydrolysis of the resulting product to yield 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid.

Biological Activity

Research indicates that 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can provide insights into its influence on biological pathways and cellular components.

Interaction Studies

Interaction studies utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To analyze structural changes upon interaction with biomolecules.
  • Mass Spectrometry (MS) : For identifying molecular interactions and characterizing binding affinities.

Case Studies and Research Findings

  • Enzymatic Activity : Studies have shown that this compound may act as an inhibitor or substrate for specific enzymes involved in sulfur metabolism, potentially influencing metabolic pathways related to detoxification processes.
  • Cellular Impact : Research indicated that treatment with 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid resulted in altered cellular responses, suggesting a role in modulating cellular signaling pathways.

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid:

Compound NameStructural FeaturesUnique Properties
2-(Hydroxycarbonyl(113C)methylsulfanyl)acetic acidHydroxycarbonyl, MethylsulfanylPotential bioactivity and diverse applications
Acetic AcidCarboxylic acidWidely used solvent and precursor
Methylthioacetic AcidMethylthio groupLower reactivity due to absence of hydroxy group
Thioacetic AcidSulfur-containing carboxylic acidDifferent reactivity profile compared to target compound

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